molecular formula C13H15NO B1614236 3'-Cyano-2,2-dimethylbutyrophenone CAS No. 898765-13-4

3'-Cyano-2,2-dimethylbutyrophenone

Cat. No.: B1614236
CAS No.: 898765-13-4
M. Wt: 201.26 g/mol
InChI Key: HYFXXDVUMWFGPE-UHFFFAOYSA-N
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Description

3’-Cyano-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is also known by its IUPAC name, 3-(2,2-dimethylbutanoyl)benzonitrile . This compound is characterized by the presence of a cyano group (-CN) and a dimethylbutyrophenone moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cyano-2,2-dimethylbutyrophenone typically involves the reaction of 3-bromobenzonitrile with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

3-bromobenzonitrile+2,2-dimethylbutyryl chloride3’-Cyano-2,2-dimethylbutyrophenone\text{3-bromobenzonitrile} + \text{2,2-dimethylbutyryl chloride} \rightarrow \text{3'-Cyano-2,2-dimethylbutyrophenone} 3-bromobenzonitrile+2,2-dimethylbutyryl chloride→3’-Cyano-2,2-dimethylbutyrophenone

Industrial Production Methods

In an industrial setting, the production of 3’-Cyano-2,2-dimethylbutyrophenone can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3’-Cyano-2,2-dimethylbutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Cyano-2,2-dimethylbutyrophenone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules . The dimethylbutyrophenone moiety may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Cyano-2,2-dimethylpropiophenone
  • 3’-Cyano-2,2-dimethylvalerophenone
  • 3’-Cyano-2,2-dimethylhexanophenone

Comparison

Compared to its analogs, 3’-Cyano-2,2-dimethylbutyrophenone is unique due to its specific structural features, such as the position of the cyano group and the length of the alkyl chain. These differences can influence the compound’s reactivity, solubility, and biological activity. For instance, the presence of the dimethylbutyrophenone moiety may enhance its stability and reduce its susceptibility to hydrolysis compared to shorter-chain analogs .

Properties

IUPAC Name

3-(2,2-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-6-10(8-11)9-14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXXDVUMWFGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642423
Record name 3-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-13-4
Record name 3-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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